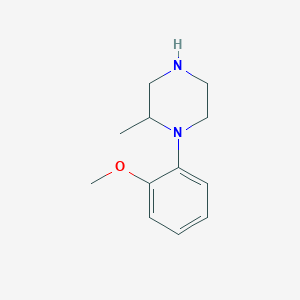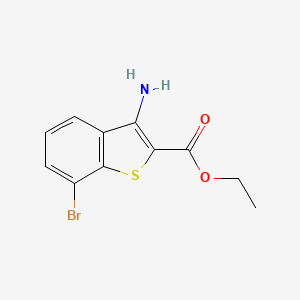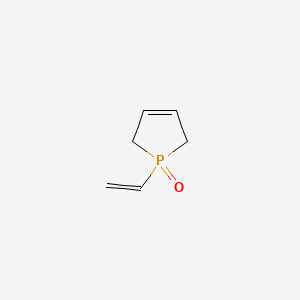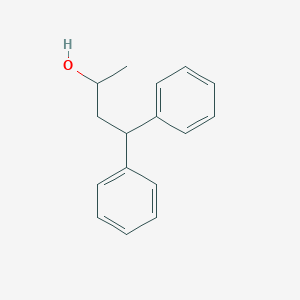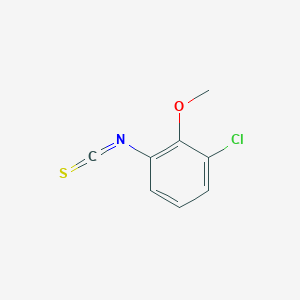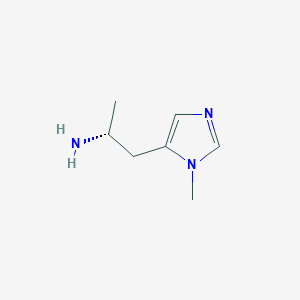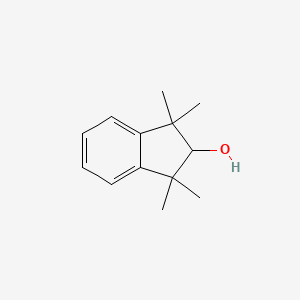
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C13H20O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism by which 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and activity.
Comparison with Similar Compounds
- 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene
Uniqueness: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its analogs. The specific arrangement of methyl groups also contributes to its distinct properties and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2H-inden-2-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8,11,14H,1-4H3 |
InChI Key |
KFPVGYQEDPGWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
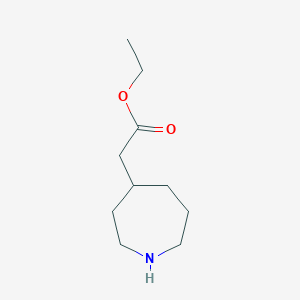
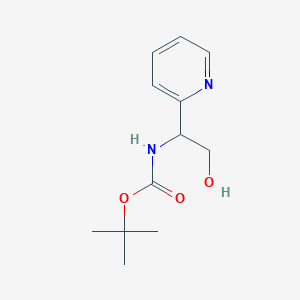
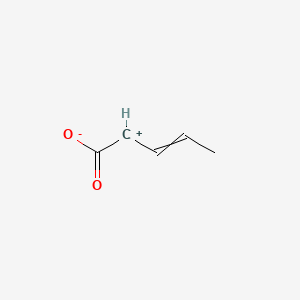
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
